molecular formula C11H20N4O B3013676 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101198-96-1

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B3013676
CAS No.: 2101198-96-1
M. Wt: 224.308
InChI Key: PNWRBLQOVZLRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C8H14N4O. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, including sildenafil .

Chemical Reactions Analysis

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in the synthesis of sildenafil, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The pathways involved include various enzymatic and chemical reactions that convert the intermediate into the final product.

Comparison with Similar Compounds

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N-(2-methylpropyl)-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-5-15-10(9(12)7-14-15)11(16)13-6-8(2)3/h7-8H,4-6,12H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRBLQOVZLRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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